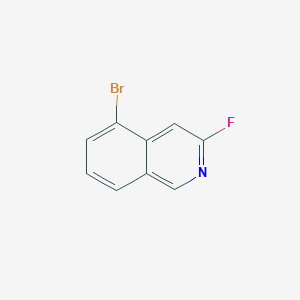
5-Bromo-3-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoroisoquinoline is a halogenated organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse applications in chemistry, biology, and medicine. The presence of bromine and fluorine atoms in the this compound molecule imparts unique chemical properties that make it valuable in various scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized through the bromination of 3-fluoroisoquinoline followed by fluorination at the appropriate positions. This process typically involves the use of brominating agents like bromine (Br2) and fluorinating agents such as Selectfluor.
Sandmeyer Reaction: Another method involves the diazotization of 3-fluoroaniline followed by the Sandmeyer reaction to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: this compound-1-amine
Substitution: 5-Iodo-3-fluoroisoquinoline
Scientific Research Applications
5-Bromo-3-fluoroisoquinoline is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes for biological imaging.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-3-fluoroisoquinoline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine and fluorine atoms play a crucial role in enhancing the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
5-Bromo-7-fluoroisoquinoline: Similar structure but with the fluorine atom at the 7-position.
3-Bromo-5-fluoroisoquinoline: Another positional isomer with bromine and fluorine atoms swapped.
Uniqueness: 5-Bromo-3-fluoroisoquinoline is unique due to its specific arrangement of halogen atoms, which influences its reactivity and biological activity. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H5BrFN |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
5-bromo-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI Key |
LXVBYZGZCGYIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















